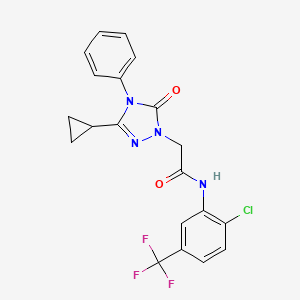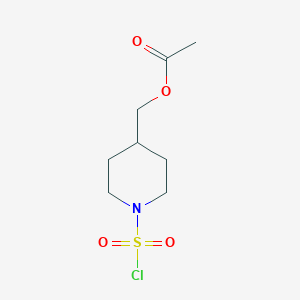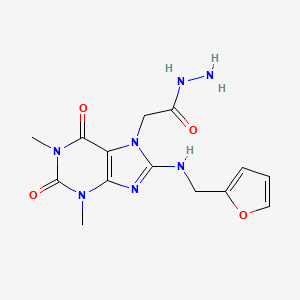![molecular formula C17H17FN2O3S B2603757 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine CAS No. 1797262-26-0](/img/structure/B2603757.png)
3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings, followed by the introduction of the fluorobenzenesulfonyl group. Common synthetic methods include:
Cycloaddition Reactions: These are used to form the piperidine ring.
Nucleophilic Substitution: This method is often employed to introduce the fluorobenzenesulfonyl group.
Reductive Amination: This is used to link the piperidine and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition and nucleophilic substitution reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine or pyridine rings.
Reduction: This can be used to reduce the sulfonyl group to a sulfide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyridine rings provide structural stability and facilitate interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorobenzenesulfonyl)piperidine: Similar in structure but lacks the pyridine ring.
Piperidine-1-carbonylpyridine: Similar but does not have the fluorobenzenesulfonyl group.
Uniqueness
3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both the fluorobenzenesulfonyl group and the pyridine ring, which confer distinct chemical properties and potential biological activities not found in the similar compounds .
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-2-10-20(12-16)17(21)13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIZGBQMAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603675.png)



![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![N-(3,4-dichlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603683.png)

![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)



![5-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-2-methoxybenzamide](/img/structure/B2603697.png)
